1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Description

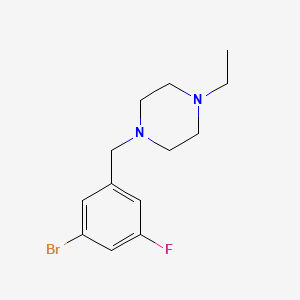

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at positions 3 and 5, respectively, and an ethyl group at the 4-position of the piperazine ring (Fig. 1). This compound is part of a broader class of piperazine-based molecules studied for their pharmacological and chemical properties.

Properties

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWLKJIEKDINBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄BrF₂N₂

- SMILES : CCOC1=CC(=C(C=C1)Br)C(CN2CCN(CC2)C)F

- CAS Number : 1522254-77-8

The compound features a piperazine core with bromine and fluorine substituents that may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound shows potential as an antimicrobial agent. Its structure may enhance interactions with microbial enzymes or membranes, leading to inhibition of growth.

Anticancer Activity

The compound is under investigation for its anticancer properties. The presence of halogen atoms (bromine and fluorine) is known to enhance reactivity toward cancer cell lines. Research has shown that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with certain receptors can alter signaling cascades, potentially inducing apoptosis in cancer cells or inhibiting microbial replication.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria and fungi | |

| Anticancer | Shows potential to inhibit tumor cell proliferation | |

| Enzyme Inhibition | Possible inhibitor of specific metabolic enzymes |

Case Study: Anticancer Activity

A study focused on a series of benzamide derivatives, including this compound, demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The research highlighted that halogen substituents played a critical role in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways.

Comparison with Related Benzamides

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Unique combination of bromine and fluorine |

| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Low | Moderate | Contains methoxy group instead of chlorine |

| 4-Chloro-N-cyclopropyl-3-nitrobenzamide | Low | High | Nitro group enhances reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Piperazine derivatives vary significantly based on substituents on the benzyl ring and the nitrogen atoms of the piperazine core. Key structural analogs include:

Key Observations :

Pharmacological Activity Comparisons

Antiviral Activity

- 4-Ethylpiperazine Derivatives : Compounds with n=2 or n=3 linkers show micromolar IC50 values (5.1–26.2 µM) against respiratory syncytial virus (RSV) and HIV RNase H, with selectivity indices (SI) of 20–21 .

- 4-Methylpiperazine Analogs : Higher potency (IC50 = 5.1 µM) than ethyl derivatives in RSV inhibition, suggesting steric or electronic optimization is critical .

Physicochemical and Pharmacokinetic Properties

- logP Values : Piperazine derivatives with bromo/fluoro substituents (e.g., target compound) exhibit logP values similar to morpholine analogs (~2.8–3.2), favoring blood-brain barrier penetration .

- Toxicity : While some 4-ethylpiperazine derivatives show hemotoxicity , others (e.g., PbAEs) demonstrate low toxicity up to 300 mg/kg in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.